N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide, also known as BDBMC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BDBMC is a benzofuran derivative that is structurally similar to the hallucinogenic drug MDMA. However, BDBMC does not have the same psychoactive effects as MDMA and is instead being studied for its potential therapeutic benefits.
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Applications
Novel derivatives, including those related to N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide, have been synthesized for their potential anti-inflammatory and analgesic properties. Research conducted by Abu‐Hashem et al. (2020) on benzodifuranyl derivatives demonstrates significant anti-inflammatory and analgesic activities, highlighting their utility as cyclooxygenase inhibitors with high COX-2 selectivity indices, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antipsychotic Potential
The synthesis and antidopaminergic properties of certain benzamide derivatives have been explored for their antipsychotic potentials. Högberg et al. (1990) discussed the synthesis of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide, noting their potent and selective inhibition of hyperactivity components, indicative of low extrapyramidal side effects in antipsychotically effective doses (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Serotonin-3 (5-HT3) Receptor Antagonism
Kuroita, Sakamori, and Kawakita (1996) investigated the serotonin-3 (5-HT3) receptor binding affinity of 3-substituted 5-chloro-2-methoxybenzamides, revealing a structural modification that led to more potent 5-HT3 receptor antagonistic activity compared to existing antagonists. This suggests the potential of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide derivatives in modulating serotonin receptors (Kuroita, Sakamori, & Kawakita, 1996).
Toxicological Evaluation and Metabolic Insights
The toxicological evaluation and metabolism of related N-alkyl benzamide umami flavour compounds have been assessed to determine their safety for use in food and beverage applications. Karanewsky et al. (2016) conducted comprehensive studies revealing rapid oxidative metabolism and non-mutagenic properties, supporting their potential safe use (Karanewsky, Arthur, Liu, Chi, & Ida, 2016).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-29-16-9-6-14(7-10-16)23(27)26-21-17-4-2-3-5-18(17)32-22(21)24(28)25-15-8-11-19-20(12-15)31-13-30-19/h2-12H,13H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHOBTSTTQDBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.